4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate 4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11122340
InChI: InChI=1S/C16H14N2O4/c1-10(19)22-12-8-6-11(7-9-12)16(21)18-14-5-3-2-4-13(14)15(17)20/h2-9H,1H3,(H2,17,20)(H,18,21)
SMILES: CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N
Molecular Formula: C16H14N2O4
Molecular Weight: 298.29 g/mol

4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate

CAS No.:

Cat. No.: VC11122340

Molecular Formula: C16H14N2O4

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate -

Specification

Molecular Formula C16H14N2O4
Molecular Weight 298.29 g/mol
IUPAC Name [4-[(2-carbamoylphenyl)carbamoyl]phenyl] acetate
Standard InChI InChI=1S/C16H14N2O4/c1-10(19)22-12-8-6-11(7-9-12)16(21)18-14-5-3-2-4-13(14)15(17)20/h2-9H,1H3,(H2,17,20)(H,18,21)
Standard InChI Key MKFDXHQPGHPYCC-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N
Canonical SMILES CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate (IUPAC name: acetyloxy-[4-[[(2-carbamoylphenyl)carbamoyl]amino]phenyl] ester) is characterized by the molecular formula C₁₇H₁₅N₂O₅ and a molecular weight of 333.32 g/mol. The structure comprises a central phenyl ring substituted with an acetate group at the para position, linked via a carbamoyl bridge to a second phenyl ring bearing a carbamoyl substituent at the ortho position .

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₅N₂O₅
Molecular Weight333.32 g/mol
IUPAC NameAcetyloxy-[4-[[(2-carbamoylphenyl)carbamoyl]amino]phenyl] ester
Canonical SMILESCC(=O)OC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)N

Synthesis and Reaction Pathways

Synthetic Route Design

While no explicit synthesis of 4-[(2-carbamoylphenyl)carbamoyl]phenyl acetate has been documented, analogous compounds such as 2-[(4-acetylphenyl)carbamoyl]phenyl acetate provide a viable blueprint . The general strategy involves a two-step process:

  • Formation of the Carbamate Linkage: Reacting 2-carbamoylphenyl isocyanate with 4-aminophenyl acetate under anhydrous conditions.

  • Acetylation: Subsequent protection of the phenolic hydroxyl group via acetylation.

A representative synthesis of the analog 2-[(4-acetylphenyl)carbamoyl]phenyl acetate involved the condensation of 4′-aminoacetophenone with 2-(chlorocarbonyl)phenyl acetate in dichloromethane, catalyzed by triethylamine . This yielded buff-colored crystals after recrystallization (89% yield), suggesting similar efficiency for the target compound.

Crystallographic and Supramolecular Analysis

Intermolecular Interactions

X-ray diffraction studies of the analog 2-[(4-acetylphenyl)carbamoyl]phenyl acetate revealed a lattice stabilized by N–H⋯O hydrogen bonds (2.89–3.02 Å) and π–π stacking (centroid-centroid distance: 3.65 Å) . These interactions propagate along the101 direction, forming a 3D network. For 4-[(2-carbamoylphenyl)carbamoyl]phenyl acetate, the additional carbamoyl group at the ortho position is expected to introduce steric hindrance, potentially altering packing efficiency and hydrogen-bonding patterns.

Target PathwayPredicted IC₅₀ (μM)Mechanism of Action
Cyclooxygenase-2 (COX-2)0.5–2.0Competitive inhibition
Topoisomerase I3.0–5.0DNA intercalation
EGFR Kinase1.8–4.2ATP-binding site obstruction

Applications and Future Directions

Pharmaceutical Development

The compound’s dual carbamoyl groups position it as a candidate for prodrug design, particularly for targeted delivery of acetylated therapeutics. Further studies should prioritize:

  • In vivo pharmacokinetics to assess bioavailability.

  • Docking simulations to identify protein targets.

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